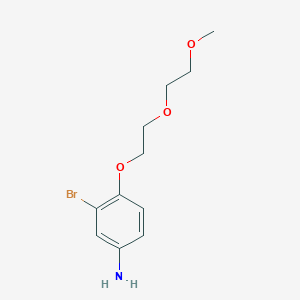
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is an organic compound that contains bromine, nitrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” can be represented by the InChI code: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule contains a bromine atom attached to the third carbon atom, and a methoxyethoxy group attached to the fourth carbon atom of the aniline ring .Physical And Chemical Properties Analysis
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is an oil at room temperature . It has a molecular weight of 290.16 .科学研究应用
Synthesis of Pyrroles and Indoles
A variant of Knorr's pyrrole synthesis involving the reaction between ethyl 3-bromopyruvate and p-substituted anilines, including methoxy-aniline derivatives, showcases the role of such compounds in synthesizing N-aryl-pyrrole and indole derivatives. This method underscores the importance of aniline derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Zhang et al., 2010).
Material Science and Polymer Chemistry
In material science, all-para-brominated oligo(N-phenyl-m-aniline)s synthesis demonstrates the application of brominated aniline derivatives in creating high-spin cationic states within polymers. Such compounds can be oxidized into dications with triplet spin-multiplicity, showing potential in developing advanced materials with unique electronic properties (Ito et al., 2002).
Environmental Science and Wastewater Treatment
The microbial transformation of substituted anilines, including bromo and methoxy derivatives, into catechols highlights their potential in bioremediation processes. This study indicates how the structural properties of anilines influence their degradation and transformation by bacteria, contributing to environmental cleanup strategies (Paris & Wolfe, 1987).
Chemical Sensing and Biological Applications
Schiff bases derived from aniline derivatives serve as effective sensors for metal ions, demonstrating the utility of such compounds in developing fluorescent sensors for biological and environmental monitoring. These compounds exhibit selective fluorescence enhancement upon binding with specific metal ions, such as aluminum, showcasing their potential in detecting and quantifying metal ions in various matrices (Pandya et al., 2014).
Pharmacokinetics and Drug Development
Aniline derivatives, including those with bromo and methoxy groups, are critical in synthesizing compounds for pharmacokinetic and pharmacodynamic evaluations. These compounds are involved in creating labeled molecules for in vivo studies, illustrating their significance in drug development and biological research (Wang et al., 1993).
安全和危害
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHKXCFVSJZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)
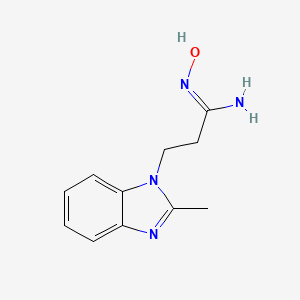
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)
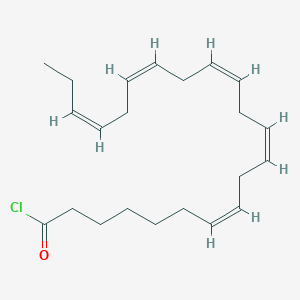
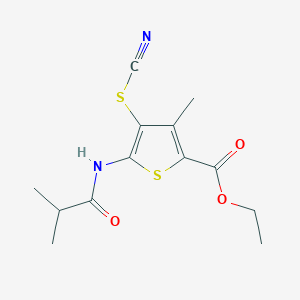
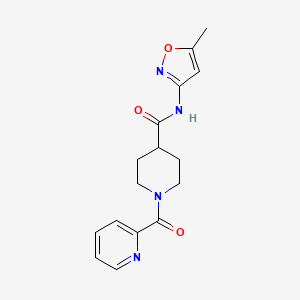
![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
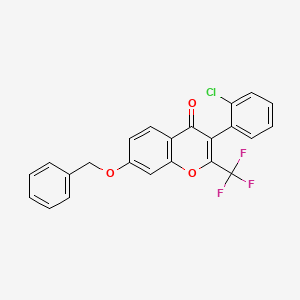
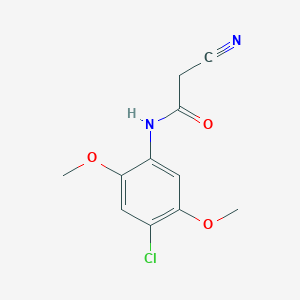
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)